6-Amino-2-hydroxyhexanoic acid
Description
Contextualization within Non-Proteinogenic Amino Acids
In the realm of biochemistry, amino acids are broadly categorized into proteinogenic and non-proteinogenic. The 22 proteinogenic amino acids are those that are naturally encoded in the genetic code of organisms and are the fundamental building blocks of proteins. wikipedia.org In contrast, non-proteinogenic amino acids (NPAAs) are not encoded in the genome for protein synthesis. wikipedia.org There are over 140 naturally occurring NPAAs, and many more have been synthesized in laboratories. wikipedia.org
6-Amino-2-hydroxyhexanoic acid falls into the category of non-proteinogenic amino acids. ontosight.ai These compounds are significant for a variety of reasons, including their roles as intermediates in metabolic pathways, their presence in the structure of bacterial cell walls, and their function as neurotransmitters and toxins. wikipedia.org NPAAs can be synthesized by organisms like bacteria, fungi, and plants, and they can also be created synthetically in a lab. researchgate.netcultivatorphytolab.com The study of NPAAs is a dynamic area of research, with potential applications in medicine and biotechnology. ontosight.ai
Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is this compound. nih.gov It has a number of synonyms, including (4-aminobutyl)-l-glycolic acid. nih.gov
It is important to distinguish this compound from its isomers, which have the same molecular formula (C₆H₁₃NO₃) but different structural arrangements. A key isomer is 2-Amino-6-hydroxyhexanoic acid , also known by several synonyms such as Hexahomoserine, DL-6-Hydroxy Norleucine, and epsilon-Hydroxynorleucine. ontosight.ainih.gov This isomer is also a non-proteinogenic amino acid and is an area of ongoing research for its potential biochemical and pharmacological properties. ontosight.ai
Another related compound is (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid , a non-proteinogenic amino acid that has been studied as a potential inhibitor of glutamine synthetase in Mycobacterium tuberculosis. ontosight.aidiva-portal.org
The specific placement of the amino and hydroxyl groups on the hexanoic acid chain is crucial and defines the unique properties and potential biological activities of each isomer. this compound is characterized by a hydroxyl group at the second carbon and an amino group at the sixth carbon.
Historical Perspectives on its Discovery and Early Academic Investigations
Early academic interest in compounds like this compound and its isomers often stemmed from their potential as synthetic intermediates or as analogues of naturally occurring amino acids. For instance, research from 1971 describes the synthesis of indospicine, a hepatotoxic amino acid, starting from 2-amino-6-hydroxyhexanoic acid (6-hydroxynorleucine). publish.csiro.au This highlights the role of these compounds as building blocks in the total synthesis of more complex natural products.
Further research in the 1970s explored the incorporation of epsilon-Hydroxynorleucine (an isomer) into peptides to study structure-activity relationships. A 1974 study detailed the synthesis and pharmacological properties of a vasopressin analogue containing 8-epsilon-hydroxynorleucine. acs.org Similarly, a 1978 paper described the synthesis of an analogue of the C-terminal heptapeptide of cholecystokinin (pancreozymin) where tyrosine O-sulfate was replaced by epsilon-hydroxynorleucine O-sulfate to investigate its biological activity. scispace.com
More recent research has focused on the biochemical synthesis of commercially important chemicals using this compound as a starting material. For example, a patent describes a method for the biochemical synthesis of 6-aminocaproic acid, a precursor to nylon-6, from this compound using an enzyme with α,β-enoate reductase activity. google.comwipo.int This demonstrates the evolving interest in this compound, from a tool in fundamental research to a potential component in sustainable industrial processes.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 6 Amino 2 Hydroxyhexanoic Acid
Elucidation of Enzymatic Formation Pathways
The formation of 6-Amino-2-hydroxyhexanoic acid is primarily understood in the context of engineered biocatalytic systems. These pathways leverage specific enzymes to convert precursor molecules or central metabolites from carbohydrate feedstocks into 6-AHHA.
The synthesis of this compound can be achieved through the enzymatic modification of specific precursor compounds. A key pathway involves the reduction of 6-amino-2-oxohexanoic acid. google.com This keto acid is converted to the corresponding hydroxy acid, 6-AHHA, by the action of a reductase or dehydrogenase enzyme. google.com
Furthermore, this compound serves as a direct precursor to 6-aminohex-2-enoic acid. google.comgoogle.com This transformation involves a dehydration step, creating a double bond between the alpha and beta carbons of the hexanoic acid chain. google.com Therefore, 6-AHHA is a critical intermediate positioned between a keto acid and an unsaturated amino acid in this engineered pathway. google.comgoogle.com
Recombinant microorganisms have been engineered to produce 6-aminocaproic acid and its intermediates from simple carbohydrate sources like glucose. google.comgoogle.com In these engineered metabolic pathways, glucose is first metabolized through central metabolic routes (e.g., glycolysis) to produce precursor molecules. google.com These precursors are then channeled into a synthetic pathway that includes the formation of this compound.
For instance, a pathway can be designed to produce 6-amino-2-oxohexanoic acid from L-2,3-dihydrodipicolinate. google.com This keto acid is then enzymatically converted to this compound within the recombinant host. google.com The ability to use renewable feedstocks like glucose makes this a promising route for the sustainable production of nylon-6 precursors. google.com
Several key enzymes are essential for the metabolic pathways involving this compound. While not acting directly on 6-AHHA, α,β-enoate reductases play a crucial role in the subsequent step of the broader metabolic pathway. google.comgoogle.compatentalert.com
First, the conversion of 6-amino-2-oxohexanoic acid to this compound is catalyzed by a polypeptide with reductase or dehydrogenase activity. google.com Following this, 6-AHHA is converted to 6-aminohex-2-enoic acid. google.com
| Substrate | Enzyme Type | Product | Reference |
|---|---|---|---|
| 6-amino-2-oxohexanoic acid | Reductase / Dehydrogenase | This compound | google.com |
| This compound | Dehydratase (inferred) | 6-aminohex-2-enoic acid | google.comgoogle.com |
| 6-aminohex-2-enoic acid | α,β-enoate reductase | 6-aminocaproic acid | google.comgoogle.comgoogle.com |
Catabolic Pathways and Degradation Mechanisms in Biological Systems
Detailed catabolic pathways and specific degradation mechanisms for this compound in biological systems are not extensively documented in scientific literature. The primary focus of research has been on its role as a biosynthetic intermediate in engineered pathways for producing other chemicals, rather than on its natural degradation.
Integration into Broader Metabolic Networks
The significance of this compound is best understood through its integration into artificially constructed metabolic networks designed for bioproduction.
The metabolism of this compound is intrinsically linked to the biochemical synthesis of 6-aminocaproic acid (6-ACA). google.comgoogle.compatentalert.com In engineered microorganisms, 6-AHHA is a key intermediate in a multi-step enzymatic pathway designed to convert central metabolites into 6-ACA. google.com
The established pathway proceeds as follows:
A suitable carbon source, such as glucose, is converted by the host microorganism's central metabolism into precursors. google.com
These precursors are directed into a synthetic pathway leading to the formation of 6-amino-2-oxohexanoic acid. google.com
6-amino-2-oxohexanoic acid is reduced to form this compound. google.com
this compound is then dehydrated to yield 6-aminohex-2-enoic acid. google.comgoogle.com
Finally, 6-aminohex-2-enoic acid is reduced by an α,β-enoate reductase to produce the target molecule, 6-aminocaproic acid. google.comgoogle.compatentalert.com
Connections to Analogous Amino Acid Pathways (e.g., Urea (B33335) Cycle Analogues)
The biosynthesis of this compound is intricately linked to fundamental amino acid metabolic pathways, most notably through its relationship with lysine (B10760008) and its structural similarity to derivatives of ornithine, a key intermediate in the urea cycle. While not participating in a cyclical pathway analogous to the urea cycle itself, its metabolic origins and structural characteristics provide a clear connection.
The primary established biosynthetic route for this compound originates from the amino acid lysine. This pathway involves a series of enzymatic conversions. Initially, lysine undergoes a transformation to 6-amino-2-oxohexanoic acid. This intermediate is then subsequently reduced to yield this compound. This biosynthetic sequence firmly places the origins of this compound within the broader context of lysine metabolism. google.com
The connection to the urea cycle is established through the structural relationship of this compound to ornithine. (S)-6-Amino-2-hydroxyhexanoic acid is considered a derivative of ornithine. lookchem.com Ornithine is a non-proteinogenic amino acid that plays a central role in the urea cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849) in many organisms. While there is no evidence to suggest that this compound participates in a cyclical regeneration process similar to the intermediates of the urea cycle, its identity as an ornithine derivative highlights a biochemical link to this essential pathway. This relationship underscores the diverse metabolic fates of amino acid skeletons within cellular biochemistry.
The following table outlines the key enzymatic step in the biosynthesis of this compound from its immediate precursor:
| Substrate | Enzyme Class (Example) | Product |
|---|---|---|
| 6-Amino-2-oxohexanoic acid | Oxidoreductase | This compound |
Further research into the enzymology of this conversion can provide deeper insights into the specific oxidoreductases involved and their regulation.
The metabolic pathway from lysine to this compound can be summarized as follows:
| Step | Precursor | Intermediate/Product | General Transformation |
|---|---|---|---|
| 1 | Lysine | 6-Amino-2-oxohexanoic acid | Deamination/Oxidation |
| 2 | 6-Amino-2-oxohexanoic acid | This compound | Reduction |
This linear pathway from a common amino acid highlights a mechanism for the synthesis of this specialized hydroxy amino acid. The connection to urea cycle analogues is therefore more structural and precursor-based rather than indicative of participation in a similar cyclical metabolic process.
Enzymology and Biocatalysis of 6 Amino 2 Hydroxyhexanoic Acid Transformations
Characterization of Key Enzymes Involved in 6-Amino-2-hydroxyhexanoic Acid Synthesis and Conversion
The enzymatic pathways involving this compound are not yet fully established in nature, making the characterization of key enzymes a focal point of current research. A proposed biosynthetic route involves the conversion of lysine (B10760008) to 6-amino-2-oxohexanoic acid, followed by a reduction to this compound, and then a dehydration to 6-aminohex-2-enoic acid. chalmers.se Another pathway describes the conversion of this compound (6-AHHA) to 6-aminocaproic acid (6-ACA) via 6-aminohex-2-enoic acid (6-AHEA) using an enzyme with α,β-enoate reductase activity. google.compatentalert.com
Key enzymes in these proposed pathways include:
Phosphoglycerate Dehydrogenase Analogs: Engineered versions are being investigated to reduce 6-amino-2-oxohexanoic acid to this compound. chalmers.se
Fumarate (B1241708) Dehydratase Analogs: Subject to engineering efforts to change their substrate specificity to catalyze the dehydration of this compound. chalmers.se
α,β-enoate Reductases: These enzymes are capable of reducing the α,β-unsaturated bond in 6-aminohex-2-enoic acid, which is formed from this compound. google.comnih.gov Good results have been reported using enzymes from Clostridium tyrobutyricum and Moorella thermoacetica. google.com
Detailed structural information for enzymes specifically tailored for this compound is limited, as many are still in the developmental stage. However, analysis of homologous enzymes provides insight into their function.
For instance, Old Yellow Enzyme 1 (OYE1) from Saccharomyces pastorianus, a well-studied α,β-enoate reductase, serves as a model. Its active site is a narrow channel where the substrate is precisely positioned for reduction by a flavin mononucleotide (FMN) cofactor. In silico docking studies have been performed to assess the potential of enzymes like OYE1 and N-ethylmaleimide reductase from Escherichia coli to bind and reduce substrates like 6-amino-trans-2-hexenoic acid. nih.gov These computational models predict that the carboxylate group of the substrate can form crucial hydrogen bonds with catalytic residues (e.g., tyrosine and histidine) within the active site, positioning the α,β-unsaturated bond for hydride attack from the FMN cofactor. nih.gov However, a lack of in vitro activity in some cases suggests that factors beyond simple binding, such as the electron-withdrawing potential of the substrate's functional groups, are critical for catalysis. nih.gov
The enzymatic transformation of this compound is a key step in proposed biosynthetic pathways. One such reaction is its dehydration to 6-aminohex-2-enoic acid. This is followed by a reduction step. The enzyme catalyzing this subsequent reduction, an α,β-enoate reductase, is dependent on a cofactor, typically NAD(P)H. nih.gov
While specific kinetic data for enzymes acting directly on this compound are not widely published, data from related enzymatic reactions provide a benchmark for expected catalytic efficiency. The efficiency of an enzyme is often described by its catalytic efficiency (kcat/Km). brainscape.com
Interactive Table: Examples of Kinetic Parameters for Related Biocatalytic Enzymes Note: This table includes data for enzymes involved in related pathways, as specific data for this compound transformations is an active area of research.
The reaction mechanism for the reduction of the α,β-double bond in 6-aminohex-2-enoic acid (derived from this compound) involves the transfer of a hydride ion from the reduced flavin cofactor (FMNH₂) to the β-carbon of the substrate. A proton is then donated to the α-carbon from a nearby acidic residue in the active site, completing the reduction. nih.gov
Many of the key enzymatic steps in the transformation of this compound, particularly the reduction steps, are dependent on nicotinamide (B372718) cofactors such as NADH or NADPH. nih.govrcsb.org These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, efficient in situ regeneration of the active cofactor is crucial. frontiersin.org
Several strategies have been developed for cofactor regeneration:
Substrate-coupled regeneration: This involves using a second enzyme and a co-substrate. For example, an alcohol dehydrogenase (ADH) can be used to oxidize a cheap alcohol like isopropanol, which concomitantly reduces NAD+ to NADH. nih.gov
Enzyme-coupled regeneration: NADH oxidases (NOX) can regenerate NAD+ from NADH by reducing molecular oxygen to water. frontiersin.orgresearchgate.net This method is advantageous as it does not produce a co-product from the recycling substrate. The H₂O-forming NOX is particularly interesting for its compatibility with aqueous enzymatic reactions. frontiersin.org
Electrochemical and Photochemical Methods: These approaches use electrical energy or light to drive the regeneration of NADH from NAD+. nih.govrsc.org For example, Pt-modified TiO2/Ti electrodes have been shown to regenerate the active 1,4-NADH form with high yield. nih.gov
These regeneration systems can be implemented using whole-cell catalysts engineered to co-express the production enzyme and the regeneration enzyme, or by using purified enzymes in vitro.
Engineered Enzyme Systems for Enhanced Production and Stereoselectivity
Since naturally occurring enzymes are often not optimized for industrial applications or for novel substrates like this compound, significant effort is dedicated to engineering improved biocatalysts. chalmers.semdpi.com The goal is to enhance properties such as activity, stability, and substrate specificity. mdpi.com
Microbial hosts, primarily Escherichia coli and Pseudomonas species, are commonly used for the production of engineered enzymes. researchgate.netnih.gov Genetic engineering strategies involve cloning the gene for the desired enzyme into a high-expression vector, which is then introduced into the host organism.
To maximize protein yield, various factors are optimized:
Promoter Strength: Strong, inducible promoters are used to control the timing and level of gene expression.
Ribosome Binding Site (RBS): The RBS sequence is engineered to optimize the rate of translation initiation, which can significantly increase protein expression levels. nih.gov
Codon Optimization: The DNA sequence of the gene is altered to match the codon usage bias of the host organism, improving translational efficiency.
Host Strain Selection: Strains are chosen or engineered to lack proteases that might degrade the target enzyme and to have metabolic backgrounds that support high-level protein production.
For example, in the production of 6-aminohexanoic acid from cyclohexane (B81311), engineered strains of Pseudomonas taiwanensis VLB120 have been developed to express the necessary enzyme cascade. researchgate.netnih.gov
Two primary strategies are employed to alter and improve enzyme function: rational design and directed evolution. illinois.edu
Rational Design involves making specific, knowledge-based changes to an enzyme's amino acid sequence. nih.govosti.gov This approach relies on having a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. nih.gov Computational tools, such as molecular docking and molecular dynamics simulations, are used to predict how specific mutations in the active site will affect substrate binding and catalysis. nih.govresearchwithrutgers.com For example, by analyzing the active site of fumarate dehydratase, researchers can identify key residues to mutate in an attempt to accommodate the novel substrate this compound. chalmers.se
Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. rcsb.orgmdpi.com It involves the following steps:
Diversity Generation: A large library of gene variants is created using random mutagenesis techniques (like error-prone PCR) or DNA shuffling. illinois.edu
Screening/Selection: The resulting enzyme variants are expressed and screened for the desired property (e.g., increased activity towards this compound).
Iteration: The genes of the best-performing variants are used as templates for the next round of mutagenesis and screening.
This iterative process allows for the accumulation of beneficial mutations, leading to enzymes with significantly improved properties without requiring prior knowledge of the enzyme's structure or mechanism. rcsb.orgnih.gov This approach has been successfully used to alter the substrate specificity and enhance the stability of numerous industrial enzymes. rcsb.orgillinois.edu A project aiming to engineer enzymes for the synthesis of 6-aminohex-2-enoic acid proposed combining computational design with methods like saturation mutagenesis and DNA shuffling to modify the substrate specificity of enzymes like phosphoglycerate dehydrogenase and fumarate dehydratase. chalmers.se
Interactive Table: Comparison of Enzyme Improvement Strategies
Bioreactor Design and Process Optimization for Large-Scale Biocatalytic Synthesis
The large-scale biocatalytic synthesis of this compound is conceptually based on the use of whole-cell biocatalysts, typically genetically engineered microorganisms like Escherichia coli, housed within a controlled bioreactor environment. While detailed, specific process parameters for maximizing the titer of this compound as a final product are not extensively documented in publicly available research—as it is often an intermediate in a longer pathway—the design and optimization would follow established principles of microbial fermentation for recombinant protein expression and biotransformation. google.com
The foundational strategy for producing this compound involves the creation of an artificial metabolic pathway in a host microorganism. google.com A key pathway starts from the readily available amino acid L-lysine. google.com This biotransformation is a two-step enzymatic cascade that can be engineered into a robust industrial strain. google.com
Engineered Pathway for this compound Synthesis
| Step | Substrate | Enzyme Type | Product |
|---|---|---|---|
| 1 | L-Lysine | Aminotransferase or Dehydrogenase | 6-Amino-2-oxohexanoic acid |
| 2 | 6-Amino-2-oxohexanoic acid | Reductase / Dehydrogenase | This compound |
This table outlines the core enzymatic reactions engineered into a host microorganism for the production of this compound from L-lysine, based on patented metabolic pathways. google.com
Bioreactor Design and Operation
For large-scale production, a stirred-tank bioreactor is the most common configuration due to its efficiency in mixing, mass transfer (oxygen and substrates), and heat transfer. The process would typically be operated as a fed-batch fermentation, which allows for high cell densities and controlled substrate feeding to optimize productivity and minimize potential substrate toxicity. nih.gov
The process can be divided into two main phases:
Growth Phase: The recombinant E. coli is cultivated to a high cell density in the bioreactor. Growth is primarily supported by a controlled feed of a carbon source like glucose. Key parameters such as pH, temperature, and dissolved oxygen are tightly controlled to ensure optimal growth and viability. nih.gov
Production Phase: Once a sufficient biomass has been achieved, the production of the target enzymes is induced. Concurrently or subsequently, the precursor, L-lysine, is fed into the bioreactor. The whole-cell biocatalyst then converts the L-lysine into this compound.
Process Optimization
Optimizing the biocatalytic synthesis requires careful control over several key parameters to maximize the product titer, yield, and productivity.
Substrate Feeding Strategy: A critical aspect of optimization is the feeding strategy for both the primary carbon source (e.g., glucose) for cell maintenance and the precursor (L-lysine). A well-designed fed-batch strategy prevents overflow metabolism and avoids the accumulation of inhibitory concentrations of the precursor, thereby maintaining high metabolic activity of the biocatalyst. nih.gov
Control of Physicochemical Parameters: The conditions within the bioreactor must be maintained within the optimal range for the host organism and the specific enzymes. For E. coli-based systems, this typically involves maintaining a temperature around 30-37°C and a pH near 7.0. nih.gov
Dissolved Oxygen (DO) Control: Adequate oxygen supply is crucial for aerobic microorganisms like E. coli. The DO level is typically controlled by a cascaded system that adjusts the agitation speed and the flow rate of air or oxygen-enriched air to maintain a setpoint (e.g., >20-30% saturation) that supports high metabolic activity. nih.gov
Pathway Engineering: Further optimization can be achieved at the genetic level by balancing the expression of the pathway enzymes to prevent the accumulation of potentially toxic intermediates, such as 6-Amino-2-oxohexanoic acid, and to pull the metabolic flux towards the desired product. google.com
Typical Parameters for Optimization in a Fed-Batch Bioreactor
| Parameter | Typical Range/Control Strategy | Purpose |
|---|---|---|
| Temperature | 30-37 °C | Maintain optimal enzyme activity and cell viability. |
| pH | 6.8 - 7.2 | Control via addition of acid/base to support microbial health. |
| Dissolved Oxygen | >20% saturation | Ensure sufficient oxygen for aerobic metabolism. Controlled via agitation and aeration rate. |
| Glucose Feed | Exponential or constant feed | Provide carbon source for cell growth and energy without causing overflow metabolism. |
| L-Lysine Feed | Fed-batch addition | Supply precursor for conversion while avoiding potential substrate inhibition. |
| Induction Strategy | Chemical (e.g., IPTG) or auto-induction | Trigger the expression of the necessary enzymes for the biotransformation. |
This table summarizes key operational parameters and their typical control strategies that would be subject to optimization for the large-scale production of this compound in a recombinant E. coli system.
Ultimately, the successful large-scale synthesis of this compound hinges on integrating the engineered metabolic pathway with a robust and highly optimized bioreactor process. This ensures that the whole-cell biocatalyst can operate at peak efficiency over extended periods, leading to high product titers.
Chemical Synthesis Methodologies for 6 Amino 2 Hydroxyhexanoic Acid and Its Analogues
Stereoselective Synthesis of Enantiomers (e.g., (S)-6-Amino-2-hydroxyhexanoic acid)
The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of individual enantiomers of 6-amino-2-hydroxyhexanoic acid a critical area of research.
One established method for synthesizing (S)-6-Amino-2-hydroxyhexanoic acid involves the use of L-lysine as a chiral precursor. prepchem.com In this process, the amino group at the α-position of L-lysine is converted to a hydroxyl group while retaining the original stereochemistry. The reaction is typically initiated by treating L-lysine with sodium nitrite (B80452) in an acidic medium, such as sulfuric acid, to diazotize the α-amino group. prepchem.com This is followed by nucleophilic substitution by water to yield the desired (S)-6-amino-2-hydroxyhexanoic acid. prepchem.com The product can then be purified using techniques like ion-exchange chromatography. prepchem.com A yield of 56% has been reported for this transformation. prepchem.com
The development of methods for the stereoselective synthesis of β-hydroxy-α-amino acids is also relevant, often employing techniques like dynamic kinetic resolution. nih.gov These advanced strategies can provide high stereoselectivity in the formation of both the α-amino and β-hydroxy stereocenters. nih.govelsevierpure.com
Table 1: Example of Stereoselective Synthesis of (S)-6-Amino-2-hydroxyhexanoic acid
| Starting Material | Key Reagents | Key Transformation | Reported Yield | Reference |
|---|---|---|---|---|
| L-Lysine·2H₂SO₄ | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | Diazotization of the α-amino group followed by hydroxylation | 56% | prepchem.com |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. These approaches are increasingly being explored for the synthesis of this compound and related compounds.
Enzymes such as alcohol dehydrogenases and transaminases are particularly useful in these synthetic pathways. nih.gov For instance, an alcohol dehydrogenase can be used to oxidize a precursor containing a primary alcohol to the corresponding aldehyde, which can then be converted to an amino group by a transaminase. nih.gov While direct oxidation of 6-hydroxyhexanoic acid by some alcohol dehydrogenases has been challenging, alternative strategies have been developed. nih.gov
One multi-enzyme cascade approach for the synthesis of 6-aminohexanoic acid from cyclohexane (B81311) involves an alcohol dehydrogenase and a transaminase as key enzymes. nih.gov This highlights the potential of enzymatic cascades to produce related amino acids from simple starting materials under environmentally friendly conditions. nih.gov Researchers have also developed chemo-enzymatic routes for synthesizing other complex molecules, demonstrating the versatility of this strategy. nih.govrsc.org
Table 2: Key Enzymes in Chemo-Enzymatic Synthesis
| Enzyme Class | Function | Potential Application in Synthesis |
|---|---|---|
| Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes or ketones | Oxidation of a 6-hydroxy precursor |
| Transaminase | Transfer of an amino group to a keto acid | Conversion of a 6-oxo intermediate to this compound |
| Glycosynthase | Ligation of oligosaccharide donors | Synthesis of complex glycosylated analogues nih.gov |
Synthetic Routes from Readily Available Precursors (e.g., Lysine (B10760008), Ornithine)
The use of readily available and inexpensive starting materials is a key consideration in developing practical synthetic routes. Amino acids like lysine and ornithine are attractive precursors for the synthesis of this compound and its analogues due to their structural similarity.
As mentioned previously, L-lysine can be directly converted to (S)-6-amino-2-hydroxyhexanoic acid. prepchem.com A recent study has also demonstrated the synthesis of a novel derivative, 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid, from lysine and γ-valerolactone in a one-pot amidation reaction. nih.govresearchgate.net This reaction proceeds under mild conditions, offering a feasible strategy for producing lysine-based compounds. nih.gov
Furthermore, various 6-amino-2-substituted hexanoic acids have been synthesized from lysine via the triflate of this compound. researchgate.net This intermediate allows for the introduction of different functional groups at the 2-position, expanding the range of accessible analogues.
Table 3: Synthesis from Readily Available Precursors
| Precursor | Key Reaction Type | Product | Reference |
|---|---|---|---|
| L-Lysine | Diazotization | (S)-6-Amino-2-hydroxyhexanoic acid | prepchem.com |
| Lysine and γ-Valerolactone | One-pot amidation | 2-Amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid | nih.gov |
Novel Synthetic Strategy Development for High Yield and Purity
For example, a mixed-species biotransformation has been developed to synthesize 6-aminohexanoic acid from cyclohexane with a high yield of 86%. nih.gov This was achieved by distributing a 6-step enzymatic cascade between two different microorganisms, Pseudomonas taiwanensis and Escherichia coli. nih.gov Such whole-cell biocatalysis approaches are promising for achieving high conversion rates and simplifying purification processes.
The development of new protecting group strategies and coupling reagents in chemical synthesis also contributes to higher yields and purity. evitachem.com For instance, the use of specific protecting groups for the amino and carboxylic acid functionalities allows for more controlled and efficient reactions. evitachem.com
Future developments in this area will likely involve the integration of computational modeling with experimental work to design more efficient enzymes and reaction pathways, as well as the exploration of continuous flow technologies for scalable and cost-effective production.
Analytical Methodologies for Detection and Quantification of 6 Amino 2 Hydroxyhexanoic Acid
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for the separation of 6-Amino-2-hydroxyhexanoic acid from other components in a sample. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties, such as its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is a well-suited method for analyzing polar, non-volatile compounds like this compound. Due to the presence of amino, hydroxyl, and carboxylic acid functional groups, this molecule is highly polar and exhibits poor volatility, making direct GC analysis challenging. HPLC methods for similar compounds, such as 6-aminocaproic acid, often utilize mixed-mode chromatography. sielc.comchromforum.org
A common approach involves using a stationary phase that combines reversed-phase and ion-exchange properties. For instance, a Primesep A mixed-mode column can effectively retain and separate such amino acids. sielc.com The retention mechanism is typically controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration and the pH and concentration of the buffer (e.g., perchloric acid). sielc.com Detection is often achieved using a UV detector at a low wavelength, such as 200 nm, as the molecule lacks a strong chromophore. sielc.comsielc.com For improved sensitivity, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry can be coupled with the HPLC system. chromforum.org
| Parameter | HPLC Method for a Structurally Similar Compound (6-Aminocaproic Acid) |
| Stationary Phase | Primesep A mixed-mode column (C18 and anion-exchange) |
| Mobile Phase | Isocratic mixture of Acetonitrile (20%) and 0.2% Perchloric Acid buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Limit of Detection (LOD) | Approximately 20 ppm |
This table is based on a method developed for 6-aminocaproic acid, a structurally related compound, and is illustrative of a potential approach for this compound. sielc.com
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition in the injector port. thermofisher.com Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com This process involves chemically modifying the polar functional groups (amine, hydroxyl, and carboxyl) to form less polar, more volatile derivatives.
Common derivatization strategies for amino acids include:
Silylation: This is a widely used technique where active hydrogens in the -OH, -NH2, and -COOH groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. thermofisher.comsigmaaldrich.com TBDMS derivatives are often more stable than TMS derivatives. sigmaaldrich.com
Acylation/Esterification: This two-step process involves first esterifying the carboxyl group (e.g., with methanol (B129727) or trifluoroethanol) followed by acylation of the amino and hydroxyl groups using reagents like anhydrides (e.g., pentafluoropropionic anhydride) or chloroformates (e.g., ethyl chloroformate, methyl chloroformate). springernature.comnih.govnih.gov
The choice of derivatization reagent and reaction conditions is crucial to achieve a complete reaction and form a single, stable derivative for reproducible analysis. sigmaaldrich.com Following derivatization, the analyte can be separated on a suitable GC column, often a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane. thermofisher.com
Mass Spectrometry Techniques for Identification and Quantification
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high sensitivity and selectivity for the identification and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an ideal technique for the analysis of this compound in complex biological matrices. A key advantage of LC-MS/MS is its ability to often analyze amino acids directly without derivatization, which simplifies sample preparation and reduces analysis time. youtube.com The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of the target analyte from co-eluting matrix components. nih.gov
In a typical LC-MS/MS workflow, the compound is first separated by HPLC, often using a reversed-phase column. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). In the first quadrupole, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification. nih.govmdpi.com
| Parameter | Typical LC-MS/MS Approach for Polar Analytes |
| Separation | Reversed-Phase or Mixed-Mode Liquid Chromatography |
| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode |
| Detection | Triple Quadrupole (QqQ) Mass Spectrometer |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Key Advantage | High sensitivity and selectivity, often without prior derivatization. youtube.com |
When using GC for separation, coupling it with a mass spectrometer (GC-MS) allows for definitive identification of the derivatized this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the analyte.
A specific and sensitive method has been developed for the closely related compound, 6-hydroxy-2-aminocaproic acid, using GC-MS analysis of its N(O,S)-ethoxycarbonyl trifluoroethyl ester derivative. nih.gov This derivatization is achieved by reacting the amino acid with ethylchloroformate in the presence of trifluoroethanol and pyridine. nih.gov The resulting derivative is volatile and thermally stable, making it suitable for GC-MS analysis. Using this method, femtomole levels of the analyte can be reproducibly measured. nih.gov The mass spectrometer is typically operated in electron impact (EI) ionization mode, which generates characteristic fragments that can be used for both qualitative identification and quantitative analysis.
| Derivatization Strategy | Reagents | Resulting Derivative | Analytical Technique |
| Acylation/Esterification | Ethylchloroformate, Trifluoroethanol, Pyridine | N(O,S)-ethoxycarbonyl trifluoroethyl ester | Gas Chromatography-Mass Spectrometry (GC-MS) |
This table is based on a method developed for 6-hydroxy-2-aminocaproic acid, demonstrating a highly relevant derivatization strategy for GC-MS analysis. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum , distinct signals would be expected for the protons on the aliphatic chain. The proton attached to the hydroxyl-bearing carbon (C2) would appear as a characteristic multiplet. Protons on the carbon adjacent to the amino group (C6) and the carboxylic acid group (C2) would be shifted downfield relative to the other methylene (B1212753) protons in the chain.
The ¹³C NMR spectrum would show six distinct carbon signals. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (typically >170 ppm). The carbons bonded to the hydroxyl (C2) and amino (C6) groups would appear at intermediate chemical shifts, while the remaining aliphatic carbons would be found at a higher field.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the carboxylic acid group, overlapping with the N-H stretching of the amine and the O-H stretch of the alcohol.
A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.
N-H bending vibrations for the primary amine would appear in the 1590-1650 cm⁻¹ region.
C-O stretching for the alcohol and carboxylic acid would be observed in the 1050-1300 cm⁻¹ range.
C-N stretching would be visible in the 1020-1250 cm⁻¹ region.
Development of Highly Sensitive and Specific Assays for Research Applications
The development of highly sensitive and specific assays is fundamental for the precise measurement of this compound in complex biological matrices. Given its structural similarity to other endogenous amino acids, achieving high specificity is a significant challenge. Methodologies such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and specialized immunoassays have been adapted for this purpose.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of amino acids. For this compound, reversed-phase HPLC is often employed, typically requiring derivatization of the amino and hydroxyl groups to enhance chromatographic retention and detection sensitivity. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection and phenylisothiocyanate (PITC) for ultraviolet (UV) detection. The choice of the stationary phase and mobile phase composition is optimized to achieve baseline separation from other structurally similar compounds.
Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of this compound. Prior to analysis, the compound must be derivatized to increase its volatility. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert the amino and hydroxyl groups into their trimethylsilyl (TMS) derivatives. The resulting derivative is then separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, which serves as a fingerprint for unambiguous identification and quantification.
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), represent a highly specific approach for the detection of this compound. These assays rely on the specific binding of an antibody to the target molecule. The development of such an assay involves synthesizing a hapten by coupling this compound to a carrier protein to elicit an immune response and produce specific antibodies. While primarily used for other toxins, the synthesis of lysine-linked cereulide (B3040119) analogues suggests the potential for developing immunoassays where this compound acts as a linker to generate specific antibodies. lookchem.com
Table 1: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Derivatization | Detection Method | Advantages | Disadvantages |
| HPLC | Chromatographic separation | Often required (e.g., OPA, PITC) | UV, Fluorescence | Good quantification, widely available | Moderate sensitivity, potential for interference |
| GC-MS | Chromatographic separation and mass analysis | Required (e.g., silylation) | Mass Spectrometry | High sensitivity and specificity | Requires derivatization, complex sample preparation |
| Immunoassay (ELISA) | Antigen-antibody binding | Required for hapten synthesis | Colorimetric, Fluorometric | High specificity, high throughput | Antibody development can be time-consuming and costly |
Isotopic Labeling for Metabolic Flux and Pathway Analysis
Isotopic labeling is an indispensable tool for tracing the metabolic fate of this compound and quantifying the flux through its metabolic pathways. This technique involves the use of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), which are incorporated into the molecule. chempep.com These labeled compounds are chemically identical to their unlabeled counterparts and are processed by biological systems in the same manner. chempep.com
The general approach for studying the metabolism of a lysine (B10760008) derivative like this compound would involve administering the isotopically labeled compound to a biological system (e.g., cell culture, animal model) and then tracking the appearance of the label in downstream metabolites over time. nih.govnih.gov This allows for the unambiguous identification of metabolic products and the elucidation of the biochemical pathways involved.
Mass spectrometry is the primary analytical technique used to detect and quantify isotopically labeled molecules. The incorporation of stable isotopes results in a predictable mass shift in the molecule and its fragments, which can be readily detected by a mass spectrometer. By measuring the relative abundance of the labeled and unlabeled forms of different metabolites, it is possible to determine the rate of conversion, or flux, through specific metabolic reactions.
For instance, to study the catabolism of this compound, one could synthesize [U-¹³C₆]-6-Amino-2-hydroxyhexanoic acid, where all six carbon atoms are replaced with ¹³C. After introducing this tracer, metabolic intermediates and end products can be extracted and analyzed by LC-MS or GC-MS. The resulting mass isotopomer distributions provide detailed information about the contributions of this compound to various metabolic pools. This approach has been successfully used to study the metabolism of lysine and other amino acids. nih.govnih.gov
Table 2: Common Isotopes and Their Application in Metabolic Studies of this compound
| Isotope | Common Labeled Precursor | Analytical Technique | Information Gained |
| Carbon-13 (¹³C) | [U-¹³C₆]-6-Amino-2-hydroxyhexanoic acid | LC-MS, GC-MS, NMR | Tracing of the carbon skeleton, identification of catabolic products, flux through central carbon metabolism. |
| Nitrogen-15 (¹⁵N) | [α-¹⁵N]-6-Amino-2-hydroxyhexanoic acid | LC-MS, GC-MS | Tracing the fate of the amino group, transamination reactions, and nitrogen metabolism. |
| Deuterium (²H) | Labeled at specific positions | LC-MS, GC-MS, NMR | Can provide information on specific enzymatic reactions and stereochemistry, though less common due to potential kinetic isotope effects. |
Biological Roles and Fundamental Biochemical Mechanisms of 6 Amino 2 Hydroxyhexanoic Acid
Function as an Intermediate in Key Biochemical Transformations
6-Amino-2-hydroxyhexanoic acid serves as a crucial, albeit specialized, intermediate in specific biochemical and chemo-enzymatic pathways. Its structural features, possessing both an amine and a hydroxyl group on a hexanoic acid backbone, make it a versatile building block in synthetic biology and for the synthesis of other valuable compounds.
One of the key proposed roles for this compound is as a precursor in engineered biosynthetic routes. For instance, research into creating sustainable, bio-based production methods for industrial chemicals like adipic acid has identified this compound as a potential intermediate. chalmers.se A proposed pathway for the green production of adipic acid starts from lysine (B10760008). In this multi-step enzymatic conversion, lysine is first oxidized to 6-amino-2-oxohexanoic acid. The subsequent reduction of this keto acid would yield this compound. The final steps would involve the dehydration of this compound to 6-aminohex-2-enoic acid, followed by a reduction to 6-aminohexanoic acid, a direct precursor to nylon-6. chalmers.segoogle.com
Furthermore, this compound is a valuable synthon for the chemical synthesis of various lysine analogues. researchgate.net Starting from lysine, it can be converted into the triflate of 6-amino-2-hydroxy hexanoic acid, which is a highly reactive intermediate. This allows for the introduction of different functional groups, leading to a diverse range of substituted 6-amino-2-substituted hexanoic acids. These analogues are often incorporated into pseudopeptide sequences for various biochemical research applications. researchgate.net
Participation in Non-Human Organismal Physiology and Metabolism
The involvement of this compound in the native physiology of non-human organisms is not extensively documented in natural metabolic pathways. However, its role is significant in the context of engineered microbial systems designed for biocatalysis.
Microorganisms such as Escherichia coli and Pseudomonas taiwanensis have been at the center of research for producing valuable chemicals. nih.govresearchgate.net While these organisms are often used to produce 6-aminohexanoic acid from substrates like cyclohexane (B81311), the pathways typically involve intermediates like 6-hydroxyhexanoic acid and 6-oxohexanoic acid. nih.govresearchgate.netfrontiersin.org
However, in engineered pathways starting from lysine, microorganisms would be required to metabolize intermediates like this compound. chalmers.segoogle.com For example, the proposed biosynthesis of 6-aminohex-2-enoic acid from lysine would necessitate an engineered dehydratase enzyme within a microbial host that can specifically act on this compound. chalmers.se The efficiency of such a biotransformation would depend on the microbial host's ability to tolerate and process this specific amino acid analog.
Studies on related compounds in microorganisms like Pseudomonas aeruginosa show a capacity to metabolize w-hydroxy acids. For instance, P. aeruginosa can degrade 6-hydroxyhexanoate (B1236181) via w-oxidation to adipic acid, indicating a metabolic machinery for handling medium-chain hydroxy acids. hmdb.ca While this does not directly confirm the metabolism of this compound, it suggests that some microorganisms possess enzymatic capabilities that could potentially be adapted to process it.
Interaction with Cellular Components and Macromolecules
The interaction of this compound with cellular macromolecules is primarily understood through the lens of enzyme engineering and its role as a structural analog. As a molecule that is not a common natural metabolite, its interactions are often studied in the context of designing new biological functions.
A key area of research is the engineering of enzymes to recognize and catalyze reactions with this compound. In the proposed pathway from lysine to adipic acid, a significant challenge is the dehydration of this compound. chalmers.se Scientists aim to engineer enzymes like fumarate (B1241708) dehydratase to alter their substrate specificity, moving from their natural substrate to effectively bind and dehydrate this compound. chalmers.se This work involves computational structural biology to predict mutations that would favor the binding of this specific molecule in the enzyme's active site.
As an analog of lysine and hydroxylysine, this compound has the potential to interact with proteins that normally bind these amino acids. For example, the related compound 6-aminohexanoic acid is known to interact with lysine binding sites on plasminogen and plasmin, which are key proteins in the fibrinolytic system. researchgate.net This interaction is mediated by the presence of the amino group and the carboxylic acid, which mimic the structure of lysine. It is plausible that this compound could have similar, albeit modulated, interactions due to the additional hydroxyl group.
| Macromolecule | Nature of Interaction | Context | Reference |
|---|---|---|---|
| Engineered Dehydratases (e.g., Fumarate Dehydratase) | Substrate Binding | Proposed as a key step in the bio-based production of adipic acid from lysine. The enzyme would need to be engineered to bind this compound in its active site to catalyze its dehydration. | chalmers.se |
| Lysine-Binding Proteins (e.g., Plasminogen) | Analog Binding (Hypothesized) | By acting as a structural analog of lysine, it may interact with lysine binding sites on various proteins, potentially modulating their activity. This is based on the known interactions of the closely related 6-aminohexanoic acid. | researchgate.net |
General Biochemical Significance as an Amino Acid Analog in Metabolic Regulation
The biochemical significance of this compound is closely tied to its identity as a non-proteinogenic amino acid and a structural analog of L-lysine. Such analogs can often interact with and influence metabolic pathways that utilize the natural amino acid.
As a synthetic lysine analog, it can be used to probe and potentially modulate lysine-dependent metabolic pathways. nih.gov The insertion of such analogs into peptides can prevent enzymatic degradation and influence biological activity. For instance, the related compound 6-aminohexanoic acid, when incorporated into peptides, enhances their hydrophobicity and metabolic stability. nih.gov The presence of the additional hydroxyl group in this compound offers a further point for modification and interaction, potentially influencing receptor affinity and biological signaling.
Derivatives, Analogues, and Structure Activity Relationship Studies
Synthesis and Characterization of Structural Analogues and Lysine (B10760008) Derivatives
The synthesis of structural analogues of 6-Amino-2-hydroxyhexanoic acid often leverages L-lysine as a readily available chiral starting material. A common strategy involves the chemical modification of lysine's side chain or alpha-amino group to introduce new functional groups.
Another key derivative, 6-azido-2(S)-hydroxyhexanoic acid (AHHA), has been synthesized as an α-hydroxy and ε-azide derivative of L-lysine. lookchem.com This synthesis provides a crucial building block for introducing bioorthogonal handles into molecules. These synthetic routes demonstrate the feasibility of converting lysine into a variety of functionalized analogues, with this compound often serving as a key intermediate or conceptual parent structure. nih.govlookchem.com The characterization of these novel compounds relies on standard analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their chemical structures.
Functional Modifications and Derivatization Strategies for Research Probes
Functional modification of the this compound structure is a key strategy for creating molecular probes to investigate biological processes. The introduction of reporter groups or bioorthogonal functionalities allows these molecules to be used for detection, imaging, and conjugation.
Examples of such modifications include the synthesis of fluorescent probes designed for the detection of abasic sites in DNA. nih.gov A particularly powerful derivatization strategy involves the synthesis of 6-azido-2(S)-hydroxyhexanoic acid (AHHA). lookchem.com The azide (B81097) group on AHHA is a bioorthogonal handle, meaning it does not react with most biological molecules. This allows it to be specifically conjugated to other molecules containing an alkyne group via "click chemistry." This approach was used to link the derivative to an oligodeoxynucleotide, demonstrating its utility in creating specific molecular conjugates. lookchem.com
Furthermore, AHHA has been used to introduce an ester linkage and an azide group into a polypeptide chain during in vitro translation. lookchem.com To achieve this, AHHA was chemically attached to a suppressor tRNA. This modified tRNA was then used in a cell-free protein synthesis system to incorporate the azido-hydroxy acid at a specific site in a protein, showcasing a sophisticated method for site-directed protein modification. lookchem.com
Investigation of Modified this compound Derivatives
The functionalized derivatives of this compound and its close analogues are investigated for various biological applications, ranging from potential therapeutics to tools for biochemical research.
While direct studies on this compound derivatives are limited, extensive research into its parent compound, lysine, and its close structural analogue, 6-aminohexanoic acid, provides a strong rationale for their investigation as antimicrobials. The strategies employed in these studies offer a blueprint for the development of modified this compound derivatives with potential antimicrobial activity.
One successful approach involves designing lysine analogues that target bacterial riboswitches. h1.co Riboswitches are RNA structures in bacterial messenger RNA that regulate gene expression. h1.co Lysine analogues have been identified that bind to the lysine riboswitch, leading to the suppression of lysine biosynthesis and transport genes, which in turn inhibits bacterial growth. h1.co Another strategy involves incorporating modified lysine or its analogues into antimicrobial peptides (AMPs). Replacing the natural L-lysine with its D-enantiomer in peptides has been shown to increase stability against proteases while maintaining high antimicrobial activity. nih.gov
Furthermore, conjugating lysine to other molecules, such as lipidated biphenyls, has produced selective membrane-active antibacterial agents. consensus.app Derivatives of the related 6-aminohexanoic acid have also shown promise; for instance, replacing leucine (B10760876) with 6-aminohexanoic acid in the peptide melittin (B549807) resulted in improved cell selectivity and antibiofilm activity against drug-resistant bacteria. mdpi.com Danazol-aminocaproic derivatives have also been reported to exhibit antibacterial properties. nih.gov
| Analogue/Derivative Class | Antimicrobial Strategy | Observed Effect | Reference |
|---|---|---|---|
| Lysine Analogues | Targeting lysine riboswitches in bacteria. | Inhibition of bacterial growth by repressing lysine biosynthesis genes. | h1.co |
| D-Lysine Peptide Analogues | Substitution of L-lysine with D-lysine in antimicrobial peptides. | Increased serum stability and maintained antimicrobial activity. | nih.gov |
| Lipidated Lysine Conjugates | Conjugation of L-lysine with lipidated biphenyls. | Selective membrane activity; effective against biofilm and intracellular bacteria. | consensus.app |
| 6-Aminohexanoic Acid Peptides | Substitution of leucine with 6-aminohexanoic acid in the peptide melittin. | Improved cell selectivity and enhanced antibiofilm activity. | mdpi.com |
| Danazol-Aminocaproic Derivatives | Conjugation of danazol (B1669791) to an aminocaproic acid spacer. | Inhibition of bacterial growth. | nih.gov |
Derivatives of this compound serve as valuable research tools for studying and manipulating biochemical pathways. lookchem.com Their unique structure allows them to act as building blocks for creating complex molecules to probe cellular functions. lookchem.com
A prime example is the use of 6-azido-2(S)-hydroxyhexanoic acid (AHHA) for the site-directed modification of proteins. By incorporating AHHA into a polypeptide chain using a modified tRNA during in vitro translation, researchers can introduce a stable ester bond into the protein backbone along with a reactive azide handle. lookchem.com This azide group can then be used for subsequent "click chemistry" reactions, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or other molecules. This technique provides a powerful method for studying protein structure, function, and interactions within biochemical pathways. lookchem.com
Structure-Activity Relationships for Enzymatic Recognition and Substrate Specificity
Understanding the relationship between the structure of this compound analogues and their interaction with enzymes is crucial for designing effective inhibitors or specialized substrates. Studies on the closely related 6-aminohexanoic acid (also known as ε-aminocaproic acid, Ahx) provide significant insight into these relationships.
The mechanism of action for Ahx as an antifibrinolytic agent is based on its structural mimicry of the lysine side chain. nih.govresearchgate.net It interacts with the lysine-binding sites (LBS) in the kringle domains of plasminogen and plasmin, competitively preventing them from binding to fibrin (B1330869). nih.govresearchgate.net This interaction inhibits the degradation of fibrin clots. Structure-activity relationship studies on Ahx derivatives have revealed key insights:
Hydrophobic Side Chains : Attaching hydrophobic amino acid side chains to Ahx can produce significant antifibrinolytic activity. researchgate.net
Esterification : The esterification of the carboxyl group in ε-aminocaproic derivatives of amino acids like glycine (B1666218) and leucine leads to an increase in their plasmin-inhibiting activity. nih.gov
| Derivative | Modification | Activity (IC50) | Reference |
|---|---|---|---|
| HCl × H-EACA-Leu-OH | Leucine attached to 6-aminohexanoic acid | 0.08 mM | nih.gov |
| HCl × H-EACA-Cys(S-Bzl)-OH | S-benzylcysteine attached to 6-aminohexanoic acid | 0.04 mM | nih.gov |
The principles of enzymatic recognition are governed by the specific architecture of an enzyme's active site. Enzymes can exhibit broad or narrow substrate specificity. mdpi.com Some transaminases, for example, have flexible active sites that can accommodate substrates both with and without an α-carboxylate group, a feature relevant for recognizing modified amino acids. mdpi.com The ability of an enzyme to recognize a substrate like this compound or its derivatives depends on factors such as the flexibility of key residues in the active site and the shape of the entrance to the binding pocket. mdpi.com In some cases, enzymes can be engineered through rational design or mutagenesis to alter their substrate specificity, enabling them to catalyze new reactions or accept novel substrates like these analogues. google.com
Biotechnological and Industrial Applications of 6 Amino 2 Hydroxyhexanoic Acid
Production of Commodity Chemicals and Bio-Based Polymers
The transition away from petrochemical feedstocks towards renewable resources has highlighted the importance of bio-based platform chemicals. 6-Amino-2-hydroxyhexanoic acid is a key intermediate in biosynthetic pathways designed to produce monomers for large-scale polymer production.
As a Precursor for 6-Aminocaproic Acid and Nylon-6 Production
The primary industrial application of this compound is its role as an intermediate in the biochemical synthesis of 6-aminocaproic acid (6-ACA). nih.govtechscience.cngoogle.com 6-ACA is the direct monomer used in the production of Nylon-6, a major thermoplastic polymer with extensive use in textiles, automotive parts, and electronics. nih.gov Traditional Nylon-6 production relies on the ring-opening polymerization of caprolactam, which is derived from petroleum-based feedstocks through energy-intensive chemical processes. nih.gov
Bio-based routes offer a more sustainable alternative by utilizing fermentation processes in genetically engineered microorganisms. In these engineered pathways, this compound is a key stepping stone. For instance, a patented biochemical route involves the conversion of 6-amino-2-oxohexanoic acid into this compound, which is then enzymatically converted to (E)-6-aminohex-2-enoic acid and subsequently reduced to 6-aminocaproic acid. google.com Another described pathway achieves the synthesis of 6-aminocaproic acid from this compound through the action of an enzyme with α,β-enoate reductase activity. nih.govtechscience.cn
The development of these biocatalytic pathways is a significant step toward creating a fully bio-based production pipeline for Nylon-6, reducing the environmental impact and reliance on fossil fuels associated with conventional methods. researchgate.net
| Enzymatic Conversion Pathway to 6-Aminocaproic Acid | | :--- | :--- | | Starting Material | 6-Amino-2-oxohexanoic acid | | Intermediate | this compound | | Key Enzymatic Steps | 1. Reduction/Dehydrogenation: A reductase or dehydrogenase enzyme catalyzes the conversion of 6-amino-2-oxohexanoic acid to this compound. | | | 2. Dehydration & Reduction: The intermediate is further converted to 6-aminocaproic acid, potentially via a 6-aminohex-2-enoic acid intermediate, using enzymes like α,β-enoate reductase. nih.govtechscience.cn | | Final Product | 6-Aminocaproic acid (Nylon-6 monomer) |
Role in Sustainable Polymer Synthesis (e.g., Polycaprolactone)
Polycaprolactone (PCL) is a biodegradable polyester (B1180765) with significant applications in the biomedical field. nih.govrsc.org It is typically synthesized through the ring-opening polymerization of ε-caprolactone or the polycondensation of 6-hydroxyhexanoic acid. nih.govrsc.org While this compound is not a direct precursor for the synthesis of PCL, it is relevant in the broader context of sustainable polymer life cycles.
Research has focused on the "upcycling" of biodegradable polyesters like PCL into other valuable chemicals, creating a circular bio-economy. researchgate.net A one-pot catalytic process has been developed to deconstruct PCL into the monomers for Nylon-6, namely 6-aminocaproic acid and caprolactam. researchgate.net In this process, 6-hydroxyhexanoic acid is identified as an initial intermediate from PCL decomposition, which then undergoes amination to form the nylon monomers. researchgate.net This demonstrates a potential link between the PCL and Nylon-6 value chains, where intermediates structurally similar to this compound play a key role.
Furthermore, studies on the enzymatic synthesis of PCL have explored the use of various amino acids as initiators to create functionalized polyesters with amino acid units at the chain ends. nih.govnih.govresearchgate.net While these studies did not specifically use this compound, they establish a proof-of-concept for integrating amino acid functionalities into PCL, suggesting a potential future application for novel amino-hydroxy acids in creating specialized biopolymers.
Application in Industrial Biocatalysis for Fine Chemical Synthesis
Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages over traditional chemistry, including high specificity, mild reaction conditions, and reduced environmental impact. This compound serves as a substrate in enzymatic cascades designed for the synthesis of valuable fine chemicals.
The conversion of this compound to 6-aminocaproic acid is a prime example of its application in industrial biocatalysis. nih.govtechscience.cn This transformation is a critical step in bio-based Nylon-6 production and relies on specific enzymes that can recognize and act upon the molecule's structure. Patents describe the use of enzymes with α,β-enoate reductase activity for this purpose. nih.govtechscience.cn Other enzymatic pathways utilize dehydrogenase enzymes to catalyze the initial production of this compound from its keto-acid precursor.
These biocatalytic systems are often developed using whole-cell catalysts (genetically engineered microorganisms) or purified enzymes. The efficiency of these processes is a key focus of research, with ongoing efforts to discover and engineer enzymes with higher activity and stability for industrial applications.
| Enzymes in the Biocatalysis of this compound and Related Compounds | | :--- | :--- | :--- | | Enzyme Class | Reaction Catalyzed | Relevance to this compound Pathway | | Dehydrogenase / Reductase | Converts a keto group to a hydroxyl group | Catalyzes the formation of this compound from 6-amino-2-oxohexanoic acid. | | α,β-Enoate Reductase | Reduces a carbon-carbon double bond | Key enzyme in converting a dehydrated intermediate of this compound into 6-aminocaproic acid. nih.govtechscience.cn | | Transaminase (TA) | Transfers an amino group to a keto acid | Used in related pathways to produce amino acids from keto acids, a core technology in amino acid biocatalysis. | | Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid to an aldehyde | Used in engineered pathways to convert adipic acid to precursors for 6-aminocaproic acid. biorxiv.orghmdb.ca |
Development of Sustainable Bioprocesses for Large-Scale Production
The commercial viability of bio-based chemicals like 6-aminocaproic acid depends on the development of efficient, scalable, and sustainable bioprocesses. This is primarily achieved through the metabolic engineering of industrial microorganisms such as Escherichia coli. researchgate.net Metabolic engineering involves the targeted modification of an organism's cellular pathways to enhance the production of a desired compound. semanticscholar.orgmdpi.com
For the production of 6-aminocaproic acid via the this compound intermediate, researchers have designed and implemented novel biosynthetic pathways in E. coli. researchgate.net These efforts include:
Pathway Design: Identifying a series of enzymatic reactions that can convert a central metabolite (like 2-oxoglutarate) into the target molecule. researchgate.net
Enzyme Selection: Screening for and selecting candidate enzymes that can perform the novel biocatalytic steps required in the designed pathway.
Genetic Engineering: Introducing the genes that code for these enzymes into a host organism like E. coli and optimizing their expression.
Through such strategies, researchers have successfully demonstrated the production of 6-aminocaproic acid in lab-scale fermentations, with reported titers reaching up to 160 mg/L in batch fermentations and over 2 g/L of total related intermediates in fed-batch fermentations. researchgate.net These results indicate a strong potential for further optimization and scale-up, paving the way for large-scale, sustainable production of Nylon-6 from renewable feedstocks. researchgate.netresearchgate.net
Utility as a Biochemical Reagent and Research Tool
Beyond its role in industrial production, this compound and its derivatives are valuable tools in biochemical research. nih.gov Its unique chemical structure makes it an important molecule for studying biological processes and pathways. nih.gov
While specific studies focusing solely on this compound as a research tool are not abundant, the utility of its direct product, 6-aminohexanoic acid (also known as 6-aminocaproic acid or Ahx), is well-documented. Ahx is widely used in biochemical and biomedical research as a flexible linker or spacer molecule to connect different functional moieties, such as in the synthesis of modified peptides or peptide-drug conjugates. nih.gov The ability to synthesize Ahx and its analogs from intermediates like this compound is therefore valuable for creating these research tools.
Furthermore, as a derivative of the amino acid ornithine, this compound has relevance in studying the urea (B33335) cycle and other metabolic pathways. nih.gov Its presence and metabolism can be investigated to gain a deeper understanding of cellular functions. The identification of related compounds like 6-hydroxyhexanoic acid as metabolites from commensal bacteria and their role in modulating metabolic dysfunction in animal models further underscores the importance of such molecules in biological research. researchgate.nethmdb.ca
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic and Catabolic Pathways in Diverse Organisms
The complete biosynthetic and catabolic pathways of 6-Amino-2-hydroxyhexanoic acid are not yet fully understood across a wide range of organisms. Future research will likely focus on identifying and characterizing novel metabolic routes. Methodologies such as retrobiosynthetic NMR analysis can be employed to trace the metabolic flux and identify the precursor molecules and intermediates involved in its formation and degradation. core.ac.uk While engineered pathways have been proposed, such as the conversion from 6-amino-2-oxohexanoic acid, the discovery of naturally occurring pathways in diverse microorganisms remains a key area of investigation. google.com Identifying organisms that can naturally produce or metabolize this compound could provide new enzymes and genetic blueprints for developing more efficient and robust biocatalytic systems.
Discovery and Engineering of New Enzymes and Biocatalysts for Improved Processes
The efficiency of producing this compound and converting it into downstream products is heavily reliant on the performance of specific enzymes. A significant research avenue is the discovery of novel enzymes and the engineering of existing ones to enhance their activity, specificity, and stability.
Key enzymatic steps in proposed pathways for related compounds include:
The conversion of 6-amino-2-oxohexanoic acid to this compound. google.com
The subsequent dehydration of this compound to 6-aminohex-2-enoic acid. google.comchalmers.se
The reduction of 6-aminohex-2-enoic acid to 6-aminocaproic acid (a precursor to Nylon-6). google.comgoogle.compatentalert.com
Research efforts are aimed at engineering enzymes like phosphoglycerate dehydrogenase and fumarate (B1241708) dehydratase to improve their specificity for substrates such as 6-amino-2-oxohexanoic acid and this compound, respectively. chalmers.se The use of computational structural biology combined with methods like saturation mutagenesis can guide the generation of mutant enzyme variants with desired catalytic properties. chalmers.se Furthermore, the discovery of novel enzymes, such as α,β-enoate reductases with high activity towards 6-aminohex-2-enoic acid, is crucial for developing efficient biotransformation processes. google.com The application of artificial intelligence and machine learning is expected to accelerate the design and optimization of these biocatalysts. nih.gov
| Enzyme Target | Reaction Catalyzed | Engineering Goal | Potential Source Organism |
| Phosphoglycerate Dehydrogenase (Engineered) | 6-amino-2-oxohexanoic acid → this compound | Change substrate specificity | General |
| Fumarate Dehydratase (Engineered) | This compound → 6-aminohex-2-enoic acid | Change substrate specificity | General |
| α,β-enoate reductase | 6-aminohex-2-enoic acid → 6-amino caproic acid | High activity and stability | Escherichia coli |
Comprehensive Omics-Based Studies (e.g., Metabolomics, Proteomics) to Understand its Biological Context
To fully understand the role and regulation of this compound within a biological system, comprehensive "omics-based" studies are necessary. Although specific studies on this compound are limited, the application of these technologies represents a major future research direction.
Metabolomics: High-throughput analysis of the metabolome would allow researchers to identify and quantify the full spectrum of small molecules in a cell or organism producing or degrading this compound. This can reveal pathway bottlenecks, competing metabolic fluxes, and potential precursor limitations. nih.gov
Proteomics: By studying the complete set of proteins, researchers can identify the specific enzymes (and their expression levels) involved in the compound's metabolism. This is crucial for understanding the regulatory networks that control the metabolic pathway. nih.gov
Integrating these omics datasets can provide a holistic view of the cellular response to the production of this compound, guiding further metabolic engineering and process optimization efforts. nih.gov
Theoretical and Computational Modeling of Molecular Interactions and Reaction Mechanisms
Theoretical and computational modeling provides powerful tools for understanding and predicting the behavior of molecules and reactions at an atomic level. Future research can leverage these methods to accelerate the engineering of enzymes involved in this compound metabolism. chalmers.se By creating detailed computational models of an enzyme's active site, researchers can simulate its interaction with this compound or its precursors. nih.govscispace.com These simulations can predict which amino acid mutations might enhance binding affinity or catalytic efficiency, thereby guiding rational enzyme design and reducing the need for extensive experimental screening. nih.gov This in silico approach is essential for understanding the reaction mechanisms and for designing novel biocatalysts with improved properties for industrial applications.
Exploration of New Biotechnological Applications and Industrial Paradigms
While this compound is primarily viewed as an intermediate in the production of 6-aminohexanoic acid for the nylon industry, there are unexplored opportunities for its direct application or its use as a precursor for other novel biomaterials. nih.govresearchgate.net Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a potentially valuable building block for new polymers with unique properties. Research into integrating bio- and chemical catalysis could open pathways to a range of C6 platform chemicals, such as adipic acid and ε-caprolactone, from bio-based feedstocks. rsc.org Furthermore, its structural similarity to other amino acids suggests potential applications as a linker molecule in the synthesis of modified peptides or as a building block for noncanonical biopolymers. nih.gov Exploring these new industrial paradigms could diversify the applications of this compound beyond its current role as a metabolic intermediate.
| Potential Application Area | Description | Related Compound(s) |
| Polymer Synthesis | Intermediate in the bio-based production of nylon-6. | 6-Aminocaproic acid, ε-caprolactam |
| Platform Chemical | Precursor for other C6 chemicals via integrated bio- and chemical catalysis. | Adipic acid, 6-hydroxyhexanoic acid |
| Peptide Modification | Use as a flexible, hydrophobic linker in biologically active structures. | Modified peptides |
| Novel Biopolymers | Potential monomer for new polymers due to its amino and hydroxyl functional groups. | Polyhydroxyalkanoates (PHAs) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Amino-2-hydroxyhexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves hydroxylation and amination of hexanoic acid derivatives. For example, describes a multi-step procedure using tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate as a precursor, followed by boronate coupling (Scheme 1). Optimization includes controlling reaction temperature (0–25°C), pH (6–8 for amine stability), and using catalysts like palladium for cross-coupling reactions. Purity can be improved via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (amine/acid absorption) ().
- NMR : Compare and spectra against reference data (e.g., δ 1.5–2.5 ppm for methylene protons adjacent to amino/hydroxyl groups) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 148.1 for [M+H]) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at 0–6°C to prevent oxidation or dimerization ( ). Stability assays show degradation >10% after 6 months at room temperature due to hygroscopicity and intramolecular cyclization .
Q. How can solubility challenges be addressed in aqueous and organic solvents?
- Methodological Answer : The compound is moderately soluble in water (6–8 g/100 mL at 22°C). For organic phases, use polar aprotic solvents (DMF, DMSO) with sonication. Adjust pH to 3–4 (hydrochloride salt form) to enhance solubility in polar media .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereoisomerism or residual solvents. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers (). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to confirm connectivity, and cross-validate with X-ray crystallography when possible .
Q. How can researchers design experiments to study the acid-base behavior of this compound in biological systems?
- Methodological Answer : Perform potentiometric titration in simulated physiological buffers (pH 4–9) to determine pKa values of the amino (pKa ~9.5) and hydroxyl groups (pKa ~3.8). Use -NMR to monitor pH-dependent shifts in carboxylate resonances (). Molecular dynamics simulations can predict membrane permeability based on ionization states .
Q. What advanced techniques are suitable for quantifying trace impurities in this compound batches?
- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity to sub-0.1% impurities. For chiral impurities, use circular dichroism spectroscopy or enantioselective GC with derivatization (e.g., trifluoroacetyl esters) .
Q. How can the compound’s reactivity be leveraged in peptide mimetic or prodrug synthesis?
- Methodological Answer : The hydroxyl and amino groups enable conjugation via carbodiimide-mediated coupling (EDC/HOBt). highlights applications in PEGylation and fluorescent labeling (e.g., FITC-PEG-azide derivatives). For prodrugs, target esterification of the hydroxyl group with lipophilic moieties to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
